molecular formula C22H22N2O8 B11527965 ethyl 6-[1,3-bis(furan-2-ylcarbonyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl]-6-oxohexanoate

ethyl 6-[1,3-bis(furan-2-ylcarbonyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl]-6-oxohexanoate

Cat. No.: B11527965
M. Wt: 442.4 g/mol
InChI Key: MVCSPAMNKKUAKT-UHFFFAOYSA-N
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Description

ETHYL 6-[1,3-BIS(FURAN-2-CARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL]-6-OXOHEXANOATE is a complex organic compound featuring multiple functional groups, including furan rings, an imidazole ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-[1,3-BIS(FURAN-2-CARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL]-6-OXOHEXANOATE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl derivatives, followed by the formation of the imidazole ring through cyclization reactions. The final step involves esterification to introduce the ethyl ester group. Common reagents used in these reactions include acyl chlorides, amines, and alcohols, under conditions such as reflux and the use of catalysts like acids or bases .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-[1,3-BIS(FURAN-2-CARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL]-6-OXOHEXANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

ETHYL 6-[1,3-BIS(FURAN-2-CARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL]-6-OXOHEXANOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 6-[1,3-BIS(FURAN-2-CARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL]-6-OXOHEXANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 6-[1,3-BIS(FURAN-2-CARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL]-6-OXOHEXANOATE: shares similarities with other compounds containing furan and imidazole rings, such as:

Uniqueness

The uniqueness of ETHYL 6-[1,3-BIS(FURAN-2-CARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL]-6-OXOHEXANOATE lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C22H22N2O8

Molecular Weight

442.4 g/mol

IUPAC Name

ethyl 6-[1,3-bis(furan-2-carbonyl)-5-methyl-2-oxoimidazol-4-yl]-6-oxohexanoate

InChI

InChI=1S/C22H22N2O8/c1-3-30-18(26)11-5-4-8-15(25)19-14(2)23(20(27)16-9-6-12-31-16)22(29)24(19)21(28)17-10-7-13-32-17/h6-7,9-10,12-13H,3-5,8,11H2,1-2H3

InChI Key

MVCSPAMNKKUAKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(N(C(=O)N1C(=O)C2=CC=CO2)C(=O)C3=CC=CO3)C

Origin of Product

United States

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